![molecular formula C20H18N4O2S B4541445 5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4541445.png)
5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
説明
Compounds with the thiazolo[3,2-b][1,2,4]triazole backbone, such as the mentioned chemical, are of significant interest in medicinal chemistry due to their promising pharmacological properties. This interest has spurred research into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves multi-step reactions, starting from basic heterocyclic compounds and utilizing various condensation, cyclization, and functionalization reactions to introduce different substituents into the core structure. For example, the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives was achieved through a series of carefully orchestrated chemical reactions, showcasing the complexity and versatility of synthetic routes for these compounds (Suresh, Lavanya, & Rao, 2016).
科学的研究の応用
Synthesis and Characterization
Researchers have synthesized a variety of thiazolo[3,2-b][1,2,4]triazole derivatives, including compounds similar to "5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one", to explore their chemical properties and potential biological activities. These compounds have been characterized using techniques such as IR, 1H NMR, LC–MS mass, and CHN analyses, providing detailed insights into their molecular structures and reactive properties (Suresh, Lavanya, & Rao, 2016).
Antimicrobial Activity
One significant application of thiazolo[3,2-b][1,2,4]triazole derivatives is their evaluation as antimicrobial agents. Studies have shown that these compounds exhibit significant biological activity against various microorganisms, including bacteria and fungi. For instance, some synthesized derivatives demonstrated good antimicrobial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential as antibacterial and antifungal agents (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antioxidant activities. Studies involving DFT calculations, molecular dynamics simulations, and various in vitro methods, such as DPPH and ABTS assays, revealed that some of these compounds display significant inhibitory potentials and potent antioxidant activities, making them candidates for further research in oxidative stress-related conditions (Pillai et al., 2019).
Corrosion Inhibition
Additionally, Schiff’s bases of pyridyl substituted triazoles, which are structurally related to thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives, have been investigated as corrosion inhibitors for metals in acidic environments. These studies reveal that certain derivatives can significantly protect metals from corrosion, suggesting their application in industrial settings to enhance the longevity of metal components (Ansari, Quraishi, & Singh, 2014).
特性
IUPAC Name |
(5Z)-5-[(4-butoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-3-11-26-16-8-6-14(7-9-16)12-17-19(25)24-20(27-17)22-18(23-24)15-5-4-10-21-13-15/h4-10,12-13H,2-3,11H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROYNFNYBCHWMQ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(aminosulfonyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4541371.png)
![2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541381.png)
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4541391.png)
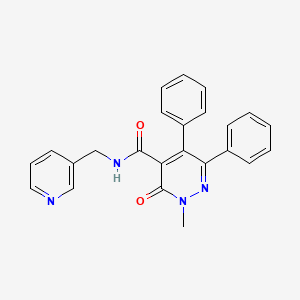
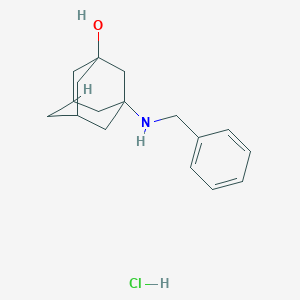
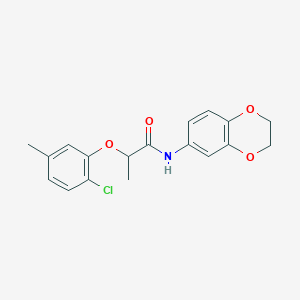
![N-ethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541413.png)
![N-(2,5-dimethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4541416.png)
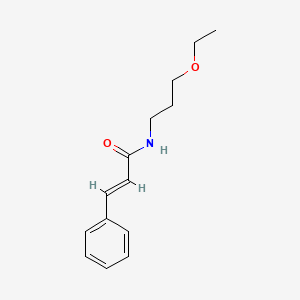
![N-[3-(dimethylamino)propyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B4541435.png)
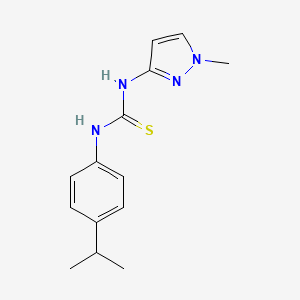
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4541440.png)
![methyl 2-({[(2,5-difluorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4541441.png)